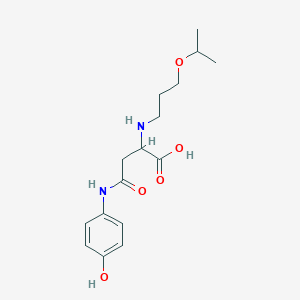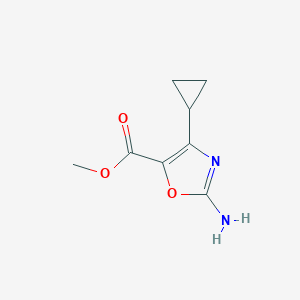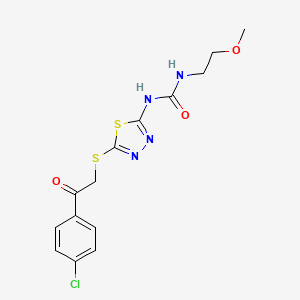
4-((4-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, also known as HIPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. HIPP is a derivative of the amino acid phenylalanine and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Quantum-Chemical Analysis and Reactivity
- Chemical Reactivity and Formation of Benzopyrroloxazines : A study by Amalʼchieva et al. (2022) explored the reactions of 4-oxobutanoic acids with 1,3-binucleophilic reagents. This research highlighted the formation of benzopyrroloxazines, contributing to the understanding of the reactivity and potential applications of such compounds in organic synthesis and drug development.
Spectroscopic Studies
- Vibrational Spectroscopy for Molecular Analysis : Fernandes et al. (2017) conducted a study here using vibrational spectroscopy to analyze the crystal structure of a chloramphenicol derivative, which includes 4-oxobutanoic acid. This study emphasizes the use of spectroscopic methods in determining molecular structures, which is crucial for the development of new pharmaceutical compounds.
Synthesis and Catalysis
- Synthesis of Isoxazolones in Green Chemistry : Kiyani and Ghorbani (2015) demonstrated here the efficient synthesis of 4H-isoxazol-5(4H)-ones using a green chemistry approach. This highlights the potential of 4-oxobutanoic acid derivatives in environmentally friendly chemical syntheses.
Molecular Structure and Analysis
Conformational Analysis of Hydroxyproline : Lesarri et al. (2005) studied here the molecular structure of hydroxyproline in gas phase, providing insights into the conformational properties of related compounds, which is essential for drug design and protein engineering.
NMR Analysis of Novel Amino Acids : Tressler and Zondlo (2014) synthesized novel amino acids and analyzed them using NMR, as seen here. This research is significant for understanding the structural aspects of amino acids related to 4-oxobutanoic acid derivatives.
Biomedical Applications
PET Imaging in Cancer : Tieu et al. (2017) investigated here the use of hydroxamic acid monomers, including 4-oxobutanoic acid derivatives, for PET imaging in cancer. This research contributes to the development of new imaging agents for cancer diagnosis.
Amino Acid Derivatives in Peptide Synthesis : Stewart (1982) described here the use of amino acid derivatives in peptide synthesis. This is crucial for developing new therapeutic peptides and understanding protein function.
Propiedades
IUPAC Name |
4-(4-hydroxyanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-11(2)23-9-3-8-17-14(16(21)22)10-15(20)18-12-4-6-13(19)7-5-12/h4-7,11,14,17,19H,3,8-10H2,1-2H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXETUFMGQPVCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(CC(=O)NC1=CC=C(C=C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Hydroxyphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2874340.png)
![3-isopentyl-5-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2874342.png)


![4-butoxy-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2874349.png)

![5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2874352.png)
![2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2874353.png)

![N-(3-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide](/img/structure/B2874356.png)

![5-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2874359.png)

